Cas no 1072944-81-0 (Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate)

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a fluorinated quinoline derivative with significant potential in medicinal and pharmaceutical chemistry. The presence of a bromo substituent at the 8-position and a trifluoromethoxy group at the 6-position enhances its reactivity, making it a valuable intermediate for synthesizing bioactive compounds. The 4-hydroxy and ester functionalities provide additional sites for further derivatization, facilitating the development of novel drug candidates. Its structural features contribute to improved metabolic stability and binding affinity, particularly in targeting enzyme inhibition or receptor modulation. This compound is well-suited for research applications in drug discovery, especially in the development of antimicrobial, anticancer, or CNS-targeting agents.
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate structure
1072944-81-0 structure
商品名:Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
CAS番号:1072944-81-0
MF:C13H9BrF3NO4
メガワット:380.114073514938
MDL:MFCD11504930
CID:857805
PubChem ID:46739175

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
    • ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate
    • SB72485
    • MFCD11504930
    • CS-0084363
    • BS-23569
    • DB-370504
    • AKOS015834636
    • C13H9BrF3NO4
    • 1072944-81-0
    • D74506
    • ETHYL8-BROMO-4-HYDROXY-6-(TRIFLUOROMETHOXY)QUINOLINE-3-CARBOXYLATE
    • DTXSID40674800
    • Ethyl 8-bromo-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
    • MDL: MFCD11504930
    • インチ: 1S/C13H9BrF3NO4/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)22-13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
    • InChIKey: IWOPISBIYRRABY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC2C(C(C(=O)OCC)=CNC=21)=O)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 378.96700
  • どういたいしつりょう: 378.96670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 1.680±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 379.7±37.0 °C at 760 mmHg
  • フラッシュポイント: 183.4±26.5 °C
  • ようかいど: ほとんど溶けない(0.029 g/l)(25ºC)、
  • PSA: 68.65000
  • LogP: 3.77820
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate セキュリティ情報

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E900738-250mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
1072944-81-0
250mg
$207.00 2023-05-18
TRC
E900738-25mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
1072944-81-0
25mg
$64.00 2023-05-18
Chemenu
CM145282-1g
ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
1072944-81-0 95%
1g
$328 2023-11-25
eNovation Chemicals LLC
D509424-1g
Ethyl 8-broMo-4-hydroxy-6-(trifluoroMethoxy)quinoline-3-carboxylate
1072944-81-0 97%
1g
$531 2024-05-24
abcr
AB273011-250 mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate; 98%
1072944-81-0
250MG
€200.00 2022-06-11
SHENG KE LU SI SHENG WU JI SHU
sc-300662A-500 mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate,
1072944-81-0
500MG
¥2,031.00 2023-07-11
abcr
AB273011-250mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, 98%; .
1072944-81-0 98%
250mg
€254.50 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-300662A-500mg
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate,
1072944-81-0
500mg
¥2031.00 2023-09-05
eNovation Chemicals LLC
D509424-1g
Ethyl 8-broMo-4-hydroxy-6-(trifluoroMethoxy)quinoline-3-carboxylate
1072944-81-0 97%
1g
$531 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155003-1g
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
1072944-81-0 98%
1g
¥3693.00 2024-08-09

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 関連文献

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylateに関する追加情報

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS No. 1072944-81-0): A Comprehensive Overview

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS No. 1072944-81-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise in the development of novel therapeutic agents. The presence of multiple functional groups, including a bromo substituent, a hydroxyl group, and a trifluoromethoxy moiety, makes it a versatile scaffold for chemical modifications and biological evaluations.

The molecular framework of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is built around a quinoline core, which is a well-documented heterocyclic system with a broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The specific arrangement of the substituents on the quinoline ring imparts unique chemical and pharmacological characteristics to this compound, making it an attractive candidate for further exploration.

In recent years, there has been a surge in research focused on developing new quinoline-based compounds with enhanced efficacy and reduced side effects. The introduction of electron-withdrawing groups such as the trifluoromethoxy moiety can significantly influence the electronic properties of the molecule, thereby modulating its interactions with biological targets. The hydroxyl group and the bromo substituent further contribute to the compound's reactivity, allowing for diverse synthetic pathways and structural modifications.

One of the most compelling aspects of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is its potential application in drug discovery. The quinoline scaffold is known to exhibit binding affinity towards various enzymes and receptors involved in critical biological processes. This has led to its incorporation into numerous lead compounds that are being investigated for their therapeutic potential. The bromo group, in particular, serves as a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex derivatives.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The trifluoromethoxy group in Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate aligns with this trend, as it is known to improve the pharmacokinetic properties of drug candidates. This feature makes it an attractive building block for designing next-generation pharmaceuticals that are both potent and well-tolerated.

The hydroxyl group present in the molecule also plays a crucial role in its biological activity. Hydroxylated quinolines have been shown to exhibit significant anti-inflammatory and antioxidant properties. These effects are attributed to the ability of hydroxyl groups to participate in hydrogen bonding interactions, which can enhance binding specificity to biological targets. Additionally, hydroxyl groups can undergo various chemical transformations, such as esterification or etherification, providing further opportunities for structural diversification.

The synthesis of Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions, halogenation processes, and functional group transformations. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and sustainable synthesis methods, reducing waste and improving overall process economics.

In conclusion, Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. The combination of a bromo substituent, a hydroxyl group, and a trifluoromethoxy moiety on the quinoline core creates a versatile scaffold that can be further modified to develop novel therapeutic agents. Ongoing research in this area continues to uncover new applications and synthetic strategies for this compound, reinforcing its significance in medicinal chemistry.

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清らかである:99%
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